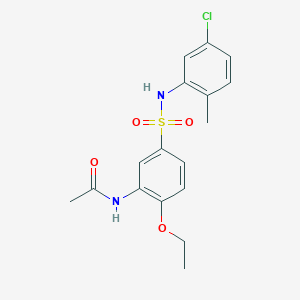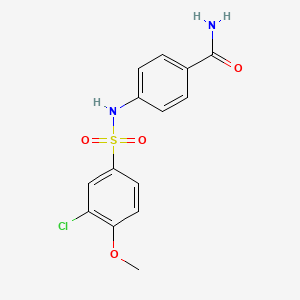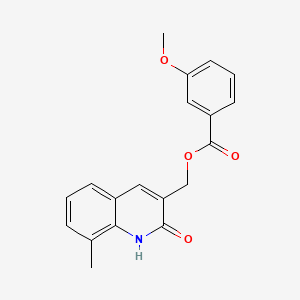
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide, also known as HQP-1351, is a novel small-molecule inhibitor that has shown promising results in scientific research applications. HQP-1351 has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.
作用机制
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide works by binding to the active site of MBLs, preventing them from breaking down β-lactam antibiotics. This mechanism of action has been confirmed through X-ray crystallography studies, which have shown the binding of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide to the active site of MBLs. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has also been shown to be selective for MBLs, with little to no activity against other enzymes.
Biochemical and physiological effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good stability in human plasma, making it a potential candidate for further development as a therapeutic agent. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
实验室实验的优点和局限性
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has several advantages for lab experiments, including its broad-spectrum activity against MBLs and its selectivity for MBLs. However, its limitations include its low solubility in water and its potential for off-target effects. These limitations can be overcome through the use of appropriate solvents and controls in lab experiments.
未来方向
For research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide include further optimization of its synthesis method, as well as the development of new analogs with improved properties. Additionally, further studies are needed to determine the full extent of its biochemical and physiological effects, as well as its potential as a therapeutic agent. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide also has potential applications in the field of diagnostic imaging, as it has been shown to bind to MBLs in bacterial cells. This makes it a potential candidate for the development of new imaging agents for bacterial infections.
合成方法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide involves the reaction of 2-hydroxy-3-(m-tolyl)quinoline with pivaloyl chloride in the presence of triethylamine. The resulting compound is then purified through column chromatography to obtain N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide. This synthesis method has been optimized to produce N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide in high yield and purity.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the activity of metallo-β-lactamases (MBLs), which are enzymes that can break down β-lactam antibiotics, rendering them ineffective. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been found to be effective against a broad range of MBLs, including those that are resistant to current antibiotics. This makes N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide a promising candidate for the development of new antibiotics.
属性
IUPAC Name |
2,2-dimethyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-8-7-10-18(12-15)24(21(26)22(2,3)4)14-17-13-16-9-5-6-11-19(16)23-20(17)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYICECFIFQCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

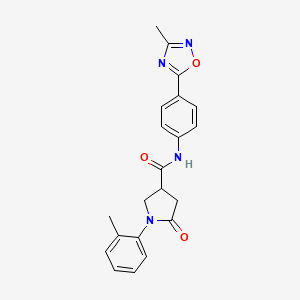
![2-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692295.png)

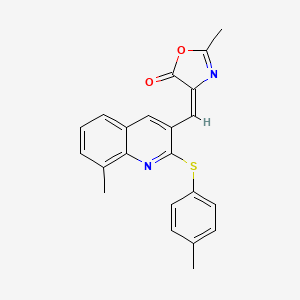

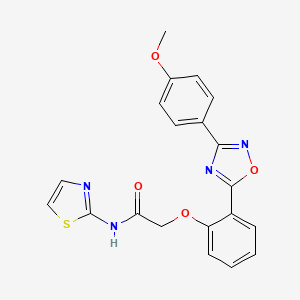
![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)

